3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide
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Overview
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a cyclopropane ring, a dichloroethenyl group, and a thiazolylsulfamoyl phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid . This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is subsequently reacted with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- Cyfluthrin
- Cypermethrin
- Permethrin
- Transfluthrin
Uniqueness
Compared to similar compounds, 3-(2,2-dichloroethenyl)-2,
Properties
Molecular Formula |
C17H17Cl2N3O3S2 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O3S2/c1-17(2)12(9-13(18)19)14(17)15(23)21-10-3-5-11(6-4-10)27(24,25)22-16-20-7-8-26-16/h3-9,12,14H,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
USEOXMRMPRBGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C=C(Cl)Cl)C |
Origin of Product |
United States |
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